
N'-isopropyl-N-phenyl-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C15H17N3 . It has an average mass of 239.316 Da and a monoisotopic mass of 239.142242 Da . This product is not intended for human or veterinary use and is meant for research purposes only.
Molecular Structure Analysis
The molecular structure of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is based on its molecular formula, C15H17N3 . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data, which is not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide are not fully detailed in the current search results. For comprehensive analysis, data on properties such as boiling point, melting point, flash point, and density would be required .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One study demonstrates the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, using a metal-free oxidative N-N bond formation strategy. This method features high reaction yields and short reaction times, illustrating the compound's role in facilitating novel synthetic pathways in organic chemistry (Zisheng Zheng et al., 2014).
Materials Science and Optoelectronics
In materials science, the compound has been utilized in the design of bipolar host materials for high-efficiency blue, green, and white phosphorescent organic light-emitting diodes (PhOLEDs). By incorporating electron-transporting units based on pyridine derivatives, researchers have significantly improved the optoelectronic parameters, leading to devices with high efficiencies and low-efficiency roll-off (Wei Li et al., 2016).
Photophysical Study of Metalated Complexes
The photophysical properties of novel diimine (N∧N) ligands containing aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems have been explored, demonstrating moderate to strong phosphorescence in organic solvents. This study indicates potential applications in developing luminescent materials and understanding the emission characteristics determined by the structure and donor properties of metalating ligands (J. Shakirova et al., 2018).
Ligand Design for Metal Complexes
New ligands such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized for application in palladium and platinum complexes, highlighting the versatility of pyridine derivatives in coordinating with metal centers to form structures with potential catalytic and industrial applications (David Schweinfurth et al., 2009).
Wirkmechanismus
The mechanism of action of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is not specified in the current search results. This could be due to the compound being used primarily for research purposes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-phenyl-N'-propan-2-ylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12(2)17-15(13-7-6-10-16-11-13)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVDQMMAGVGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CN=CC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2839055.png)

![2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2839058.png)

![1-(4-{4-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2839061.png)
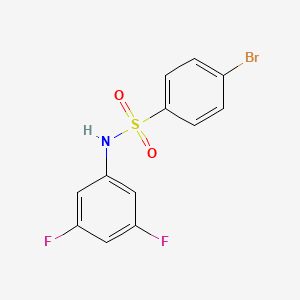
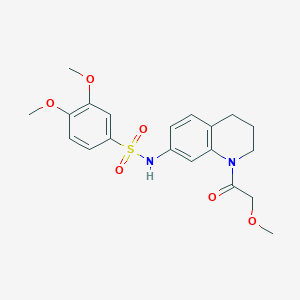
![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)
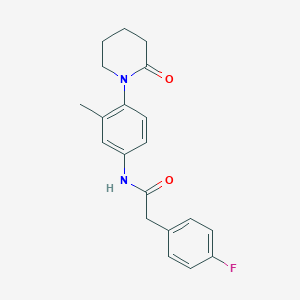
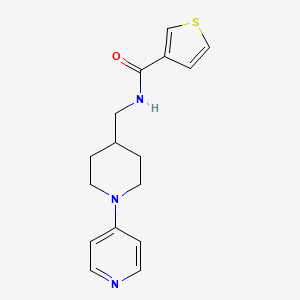

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)
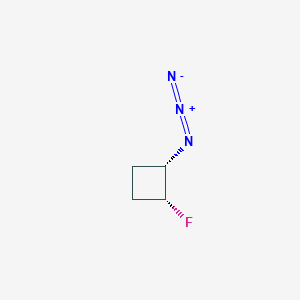
![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
